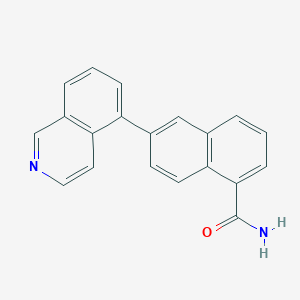
6-(Isoquinolin-5-yl)naphthalene-1-carboxamide
Cat. No. B8688778
Key on ui cas rn:
919363-03-4
M. Wt: 298.3 g/mol
InChI Key: DSQNIVKTMGHCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08017601B2
Procedure details


6-(isoquinolin-5-yl)-1-naphthoic acid (0.86 mg, 0.29 mmol) was suspended in CH2Cl2 (2 mL) and oxallyl chloride (0.038 mL, 0.4 mmol) was added followed by a drop of DMF. Mixture was stirred at room temperature for 3 h and solvent was evaporated and residue dried under vacuum. The crude acid chloride was dissolved in a solution of NH3 in dioxane and was stirred at room temperature. Solvent was evaporated, a solution of aqueous NaHCO3 was added and the mixture was extracted with CH2Cl2 and then with ethyl acetate. Residue was purified by prep plate (5% MeOH/CH2Cl2) to give the title compound as a solid. MS (ESI pos. ion) m/z: 299. (M+H). Calc'd Exact Mass for C20H14N2O: 298.
Name
6-(isoquinolin-5-yl)-1-naphthoic acid
Quantity
0.86 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[C:6]([C:11]3[CH:12]=[C:13]4[C:18](=[CH:19][CH:20]=3)[C:17]([C:21](O)=[O:22])=[CH:16][CH:15]=[CH:14]4)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.[Cl-].C[N:26](C=O)C>C(Cl)Cl>[CH:1]1[C:10]2[C:5](=[C:6]([C:11]3[CH:12]=[C:13]4[C:18](=[CH:19][CH:20]=3)[C:17]([C:21]([NH2:26])=[O:22])=[CH:16][CH:15]=[CH:14]4)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1
|
Inputs


Step One
|
Name
|
6-(isoquinolin-5-yl)-1-naphthoic acid
|
|
Quantity
|
0.86 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)C=1C=C2C=CC=C(C2=CC1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.038 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Mixture was stirred at room temperature for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
residue dried under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude acid chloride was dissolved in a solution of NH3 in dioxane
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a solution of aqueous NaHCO3 was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Residue was purified by prep plate (5% MeOH/CH2Cl2)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)C=1C=C2C=CC=C(C2=CC1)C(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

